Cas no 13018-10-5 (2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)-)
13018-10-5 structure
Product Name:2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)-
CAS-Nr.:13018-10-5
MF:C22H32O5
MW:376.486487388611
CID:197681
PubChem ID:6450226
Update Time:2025-04-19
2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)-
- Torilin
- [(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate
- 2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octa...
- 2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azul
- 11-acetoxy-8-angeloyl-4-guaien-3-one
- 8-angeloyl-11-acetyl-8,11-dihydroxy-4-guaien-3-one
- 3aβ,4,5,6,7,8-Hexahydro-1,4β-dimethyl-6β-[(Z)-2-methyl-2-butenoyloxy]-7β-(1-methyl-1-acetoxyethyl)azulene-2(3H)-one
- (Z)-2-Methyl-2-butenoic acid [(5S)-5α-(1-acetoxy-1-methylethyl)-1,2,4,5,6,7,8,8aα-octahydro-3,8α-dimethyl-2-oxoazulen-6α-yl] ester
- 8,11-dihydroxy-8-angeloyl-11-acetyl-4-guaien-3-one
- AKOS032949031
- GLXC-16406
- 2-Butenoic acid, 2-methyl-, (5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenyl ester, (2Z)-
- 2-BUTENOIC ACID, 2-METHYL-, (5S,6R,8S,8AR)-5-(1-(ACETYLOXY)-1-METHYLETHYL)-1,2,4,5,6,7,8,8A-OCTAHYDRO-3,8-DIMETHYL-2-OXO-6-AZULENYL ESTER, (2Z)-
- 1.BETA.-GUAI-4-EN-3-ONE, 8.BETA.,11-DIHYDROXY-, 11-ACETATE 2-METHYLCROTONATE, (Z)-
- 2-BUTENOIC ACID, 2-METHYL-, 5-(1-(ACETYLOXY)-1-METHYLETHYL)-1,2,4,5,6,7,8,8A-OCTAHYDRO-3,8-DIMETHYL-
- HY-N1140
- 13018-10-5
- CS-0016428
- 26296-53-7
- UNII-R81X95X49L
- TORILIN [MI]
- 5-(1-(Acetyloxy)-1-methylethyl)-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenyl 2-methyl-2-butenoate (5S-(5alpha,6alpha(Z),8alpha,8aalpha))-
- 2-OXO-6-AZULENYL ESTER, (5S-(5.ALPHA.,6.ALPHA.(Z),8.ALPHA.,8A.ALPHA.))-
- Q27287943
- 2-Butenoic acid, 2-methyl-, 5-(1-(acetyloxy)-1-methylethyl)-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenyl ester, (5S-(5alpha,6alpha(Z),8alpha,8aalpha))-
- R81X95X49L
- 2-OXO-6-AZULENYL ESTER, (5S-(5ALPHA,6ALPHA(Z),8ALPHA,8AALPHA))-
- DA-58662
- 2-Butenoic acid, 2-methyl-, (3aR,4S,6R,7S)-7-(1-(acetyloxy)-1-methylethyl)-2,3,3a,4,5,6,7,8-octahydro-1,4-dimethyl-2-oxo-6-azulenyl ester, (2Z)-
- ((5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl) (Z)-2-methylbut-2-enoate
- 1BETA-GUAI-4-EN-3-ONE, 8BETA,11-DIHYDROXY-, 11-ACETATE 2-METHYLCROTONATE, (Z)-
-
- Inchi: 1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1
- InChI-Schlüssel: IQWVFAXBJQKUDH-TXCQZRSTSA-N
- Lächelt: O(C(/C(=C\C)/C)=O)[C@@H]1C[C@H](C)[C@H]2CC(C(C)=C2C[C@@H]1C(C)(C)OC(C)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 376.22500
- Monoisotopenmasse: 376.22497412g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 6
- Komplexität: 698
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topologische Polaroberfläche: 69.7Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 78-79 ºC (methanol )
- Siedepunkt: 469.2±45.0 °C at 760 mmHg
- Flammpunkt: 201.0±28.8 °C
- Löslichkeit: Insuluble (8.7E-3 g/L) (25 ºC),
- PSA: 69.67000
- LogP: 4.15770
- Dampfdruck: 0.0±1.2 mmHg at 25°C
2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5153-1 mg |
Torilin |
13018-10-5 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55010-5mg |
[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate |
13018-10-5 | ,HPLC≥95.0% | 5mg |
¥4640.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5153-5mg |
Torilin |
13018-10-5 | 93% | 5mg |
¥ 12800 | 2023-09-07 | |
| A2B Chem LLC | AA38806-5mg |
Torilin |
13018-10-5 | 5mg |
$660.00 | 2024-04-20 |
2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)- Verwandte Literatur
-
Braulio M. Fraga Nat. Prod. Rep. 2007 24 1350
-
Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125
-
Braulio M. Fraga Nat. Prod. Rep. 2010 27 1681
-
P. Matthew Joyner,Robert H. Cichewicz Nat. Prod. Rep. 2011 28 26
-
Braulio M. Fraga Nat. Prod. Rep. 2004 21 669
13018-10-5 (2-Butenoic acid,2-methyl-,(5S,6R,8S,8aR)-5-[1-(acetyloxy)-1-methylethyl]-1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-2-oxo-6-azulenylester, (2Z)-) Verwandte Produkte
- 20482-21-7(8-O-Acetyltorilolone)
- 1891-29-8(Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)-)
- 509078-16-4(1β-Hydroxytorilin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Empfohlene Lieferanten
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge